molecular formula C10H8N2O3 B11789613 5-(2-Methylpyrimidin-4-yl)furan-2-carboxylic acid

5-(2-Methylpyrimidin-4-yl)furan-2-carboxylic acid

Cat. No.: B11789613
M. Wt: 204.18 g/mol
InChI Key: ORKFJNYLESWZLY-UHFFFAOYSA-N
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Description

5-(2-Methylpyrimidin-4-yl)furan-2-carboxylic acid is a heterocyclic compound that combines a furan ring with a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methylpyrimidin-4-yl)furan-2-carboxylic acid typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones.

    Introduction of the Pyrimidine Ring: The pyrimidine ring can be introduced through a condensation reaction involving appropriate precursors such as 2-methylpyrimidine.

    Coupling of the Rings: The furan and pyrimidine rings are then coupled through a series of reactions, including halogenation and subsequent nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis equipment to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, using reagents such as sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

5-(2-Methylpyrimidin-4-yl)furan-2-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting microbial infections and cancer.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: It is used in studies investigating the biological activity of furan and pyrimidine derivatives.

Mechanism of Action

The mechanism of action of 5-(2-Methylpyrimidin-4-yl)furan-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Nitrophenyl)furan-2-carboxylic acid
  • Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate
  • 5-(4-Cyanophenyl)furan-2-carboxylic acid

Uniqueness

5-(2-Methylpyrimidin-4-yl)furan-2-carboxylic acid is unique due to the presence of both furan and pyrimidine rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

5-(2-methylpyrimidin-4-yl)furan-2-carboxylic acid

InChI

InChI=1S/C10H8N2O3/c1-6-11-5-4-7(12-6)8-2-3-9(15-8)10(13)14/h2-5H,1H3,(H,13,14)

InChI Key

ORKFJNYLESWZLY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=N1)C2=CC=C(O2)C(=O)O

Origin of Product

United States

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